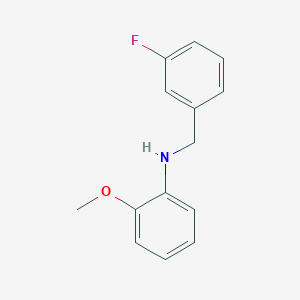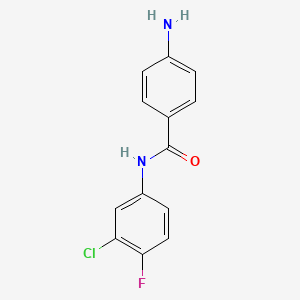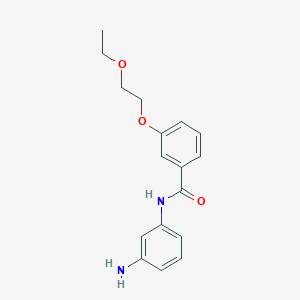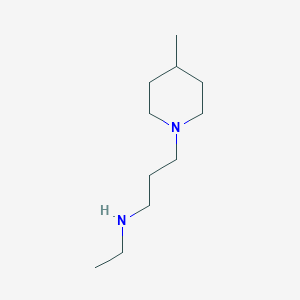![molecular formula C12H9F3N2O B1385938 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-47-3](/img/structure/B1385938.png)
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Descripción general
Descripción
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, also known as 4-TFMP, is a trifluoromethylated pyridine-based aniline compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. This compound is of particular interest due to its ability to act as a substrate and inhibitor of numerous enzymes, which makes it an attractive tool for studying protein-ligand interactions. 4-TFMP has been used in a variety of scientific research applications, including protein-ligand binding studies, drug discovery, and enzyme inhibition assays.
Aplicaciones Científicas De Investigación
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has been used in a variety of scientific research applications, including protein-ligand binding studies, drug discovery, and enzyme inhibition assays. In protein-ligand binding studies, this compound can be used to identify and quantify the binding affinity of a particular ligand to a protein. This can be useful in determining the efficacy of a drug candidate or in understanding how a particular protein interacts with its ligands. This compound can also be used in drug discovery research, as it can be used to identify potential drug candidates that are able to bind to a particular target protein. Finally, this compound can also be used in enzyme inhibition assays, as it has been shown to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is not completely understood, but it is believed to involve the formation of a covalent bond between the trifluoromethyl group of this compound and the active site of the target protein. This covalent bond results in the inhibition of the target protein, which can then be used to study the effects of the inhibition on the protein’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood, but it is believed that the compound can inhibit the activity of certain enzymes. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition of COX-2 can result in a decrease in inflammation, which can be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in laboratory experiments is that it is relatively easy to synthesize and purify. This compound can also be used to identify and quantify the binding affinity of a particular ligand to a protein, as well as to identify potential drug candidates that are able to bind to a particular target protein. However, this compound is not suitable for all types of experiments, as it may not be able to bind to certain target proteins. Additionally, this compound may not be able to inhibit the activity of certain enzymes, which can limit its usefulness in enzyme inhibition assays.
Direcciones Futuras
The future directions for 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline research include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research into the synthesis of this compound and its potential use in other laboratory experiments, such as enzyme inhibition assays, is also needed. Finally, further research into the potential side effects of this compound is also needed to ensure its safe and effective use in medicinal applications.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZANJHHMCRQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)





![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)
![3-[(3-Methoxypropyl)amino]propanamide](/img/structure/B1385874.png)
![Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385876.png)
